(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
Brand Name: Vulcanchem
CAS No.: 31560-06-2
VCID: VC20868487
InChI: InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
SMILES: C1C2CNC1CO2.Cl
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride

CAS No.: 31560-06-2

Cat. No.: VC20868487

Molecular Formula: C5H10ClNO

Molecular Weight: 135.59 g/mol

* For research use only. Not for human or veterinary use.

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride - 31560-06-2

Specification

CAS No. 31560-06-2
Molecular Formula C5H10ClNO
Molecular Weight 135.59 g/mol
IUPAC Name (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Standard InChI InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H/t4-,5-;/m0./s1
Standard InChI Key ZFOKPFPITUUCJX-FHAQVOQBSA-N
Isomeric SMILES C1[C@H]2CN[C@@H]1CO2.Cl
SMILES C1C2CNC1CO2.Cl
Canonical SMILES C1C2CNC1CO2.Cl

Introduction

Chemical Properties and Structure

Basic Properties

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride (CAS: 31560-06-2) is characterized by its molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol . In its pure form, it appears as a white to off-white solid . This compound requires storage at room temperature under inert atmospheric conditions to maintain stability .

The compound's physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number31560-06-2
Molecular FormulaC₅H₁₀ClNO
Molecular Weight135.59 g/mol
Physical AppearanceWhite to off-white solid
Storage ConditionsRoom temperature, inert atmosphere
Purity (Commercial)≥98.0% (NMR)
HS Code2932209090

Structural Features

(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride possesses a rare fused bicyclic ring system comprising a pyridine ring annulated to a pyrrole ring in a specific 3,2-b orientation . This unique connectivity imparts distinct reactivity profiles to the molecule. The bridged heterocyclic structure creates a rigid three-dimensional framework that serves as an excellent scaffold for further functionalization.

Stereochemistry

The "(1S,4S)" prefix in the compound's name indicates specific stereochemistry at the 1 and 4 positions of the bicyclic system. This stereochemical configuration is crucial for many applications, particularly in pharmaceutical contexts where the three-dimensional arrangement of atoms significantly impacts biological activity. The compound features a well-defined spatial arrangement that determines its interactions with other molecules and biological systems.

Synthesis Methods

Improved Synthesis Methods

Zhang et al. (2014) reported an improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, as referenced in the scientific literature . This improved methodology likely addresses efficiency, yield, or stereoselectivity challenges present in earlier synthetic approaches.

Recent research has also explored palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes as a method to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates, suggesting its potential applicability to various derivatives of the target compound.

Reactions and Transformations

Key Reactions

The literature reveals specific reactions involving (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride. One notable transformation is the N-alkylation reaction with 1-bromo-2-chloroethane. In this process, the compound is treated with cesium carbonate in tetrahydrofuran (THF) at 50°C for 19 hours under inert atmosphere to produce (1S,4S)-5-(2-chloroethyl)-2-oxa-5-azabicyclo[2.2.1]heptane with a yield of 19.48% .

The reaction conditions and outcomes are summarized below:

Reaction ComponentSpecification
Starting Material(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane, HCl
ReagentsCesium carbonate, 1-bromo-2-chloroethane
SolventTetrahydrofuran (THF)
Temperature50°C
Duration19 hours
AtmosphereNitrogen (inert)
Product(1S,4S)-5-(2-chloroethyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Yield19.48%

Further Functionalization

The bicyclic scaffold of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride allows for selective functionalization at specific positions. Products derived from this and similar bicyclic structures can be further elaborated to build up a library of bridged aza-bicyclic compounds . This capability for diversification makes the compound particularly valuable in diversity-oriented synthesis and the creation of compound libraries for screening purposes.

Applications and Importance

Pharmaceutical Applications

The rigid bicyclic structure of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride makes it a compound of significant interest in pharmaceutical research. Its structural features suggest potential utility in drug discovery, particularly for developing compounds with specific three-dimensional interactions with biological targets.

Role as a Chemical Intermediate

One of the most significant applications of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride is its use as a key intermediate for synthesizing a diverse array of substituted pyrrolo[3,2-b]pyridine derivatives . This versatility makes it valuable in constructing more complex molecular architectures with potential applications across multiple fields.

Research by Garsi et al. (2022) explored the use of 2-Oxa-5-azabicyclo[2.2.1]heptane as a platform for functional diversity, specifically in the synthesis of backbone-constrained γ-amino acid analogues . This study highlights the compound's utility in creating structurally diverse molecules with potential biological activity.

Additional Industrial Applications

Beyond pharmaceuticals, (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride has potential applications in agrochemicals and materials science . In these fields, the compound's ability to impart structural rigidity, specific stereochemistry, or functional diversity to complex molecules makes it a valuable building block for various industrial products.

Current Research and Future Directions

Recent Advances

Current research involving (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride focuses on expanding its utility as a synthetic building block. The work by Garsi et al. (2022) demonstrates its value as a platform for functional diversity , while investigations into palladium-catalyzed transformations for creating related bicyclic structures suggest continuing interest in developing new synthetic methodologies around this scaffold .

Additionally, research has explored the hydrobromide salt form of this compound (CAS: 547716-11-0), indicating ongoing exploration of different salt forms and their properties .

Future Research Opportunities

Several promising directions for future research involving (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride include:

  • Development of more efficient and higher-yielding synthetic routes

  • Exploration of new functionalization patterns to access diverse derivatives

  • Investigation of biological activities of derivatives containing this bicyclic scaffold

  • Application in the synthesis of natural products or pharmaceutically active compounds

  • Utilization in asymmetric synthesis as a chiral building block or auxiliary

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